![molecular formula C20H20N6O2S2 B13354661 3-(3,5-dimethyl-1H-pyrazol-1-yl)-6-[({5-[(2-phenoxyethyl)sulfanyl]-1,3,4-oxadiazol-2-yl}methyl)sulfanyl]pyridazine](/img/structure/B13354661.png)
3-(3,5-dimethyl-1H-pyrazol-1-yl)-6-[({5-[(2-phenoxyethyl)sulfanyl]-1,3,4-oxadiazol-2-yl}methyl)sulfanyl]pyridazine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3-(3,5-dimethyl-1H-pyrazol-1-yl)-6-[({5-[(2-phenoxyethyl)sulfanyl]-1,3,4-oxadiazol-2-yl}methyl)sulfanyl]pyridazine is a complex organic compound that features a pyrazole ring, an oxadiazole ring, and a pyridazine ring
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 3-(3,5-dimethyl-1H-pyrazol-1-yl)-6-[({5-[(2-phenoxyethyl)sulfanyl]-1,3,4-oxadiazol-2-yl}methyl)sulfanyl]pyridazine typically involves multiple steps. One common route includes the formation of the pyrazole ring through the reaction of 3,5-dimethyl-1H-pyrazole with suitable reagents. The oxadiazole ring is then introduced through a cyclization reaction involving 2-phenoxyethyl sulfanyl and other precursors. Finally, the pyridazine ring is formed through a series of condensation reactions .
Industrial Production Methods
Industrial production of this compound may involve optimizing the reaction conditions to achieve higher yields and purity. This includes controlling temperature, pressure, and the use of catalysts to facilitate the reactions. The use of continuous flow reactors and other advanced techniques can also enhance the efficiency of the synthesis process .
Analyse Des Réactions Chimiques
Types of Reactions
3-(3,5-dimethyl-1H-pyrazol-1-yl)-6-[({5-[(2-phenoxyethyl)sulfanyl]-1,3,4-oxadiazol-2-yl}methyl)sulfanyl]pyridazine can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents, leading to the formation of sulfoxides or sulfones.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride, resulting in the formation of reduced sulfur-containing derivatives.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) are commonly used oxidizing agents.
Reduction: Sodium borohydride or lithium aluminum hydride (LiAlH4) are typical reducing agents.
Substitution: Nucleophiles such as amines or thiols can be used under basic conditions to achieve substitution reactions.
Major Products Formed
The major products formed from these reactions include sulfoxides, sulfones, reduced derivatives, and various substituted analogs of the original compound .
Applications De Recherche Scientifique
3-(3,5-dimethyl-1H-pyrazol-1-yl)-6-[({5-[(2-phenoxyethyl)sulfanyl]-1,3,4-oxadiazol-2-yl}methyl)sulfanyl]pyridazine has several scientific research applications:
Medicinal Chemistry: The compound is studied for its potential as a therapeutic agent due to its unique structural features and biological activity.
Materials Science: It is explored for use in the development of advanced materials, including polymers and nanomaterials.
Industrial Chemistry: The compound’s reactivity makes it useful in various industrial processes, including catalysis and the synthesis of other complex molecules.
Mécanisme D'action
The mechanism of action of 3-(3,5-dimethyl-1H-pyrazol-1-yl)-6-[({5-[(2-phenoxyethyl)sulfanyl]-1,3,4-oxadiazol-2-yl}methyl)sulfanyl]pyridazine involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and the structural features of the compound .
Comparaison Avec Des Composés Similaires
Similar Compounds
- 3,5-dimethyl-1H-pyrazole
- 2-phenoxyethyl sulfanyl derivatives
- 1,3,4-oxadiazole analogs
Uniqueness
3-(3,5-dimethyl-1H-pyrazol-1-yl)-6-[({5-[(2-phenoxyethyl)sulfanyl]-1,3,4-oxadiazol-2-yl}methyl)sulfanyl]pyridazine stands out due to its unique combination of three different heterocyclic rings, which imparts distinct chemical and biological properties.
Propriétés
Formule moléculaire |
C20H20N6O2S2 |
|---|---|
Poids moléculaire |
440.5 g/mol |
Nom IUPAC |
2-[[6-(3,5-dimethylpyrazol-1-yl)pyridazin-3-yl]sulfanylmethyl]-5-(2-phenoxyethylsulfanyl)-1,3,4-oxadiazole |
InChI |
InChI=1S/C20H20N6O2S2/c1-14-12-15(2)26(25-14)17-8-9-19(23-21-17)30-13-18-22-24-20(28-18)29-11-10-27-16-6-4-3-5-7-16/h3-9,12H,10-11,13H2,1-2H3 |
Clé InChI |
ALOOBWHRZHYWFK-UHFFFAOYSA-N |
SMILES canonique |
CC1=CC(=NN1C2=NN=C(C=C2)SCC3=NN=C(O3)SCCOC4=CC=CC=C4)C |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


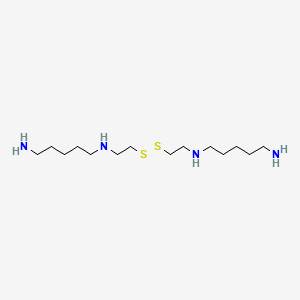

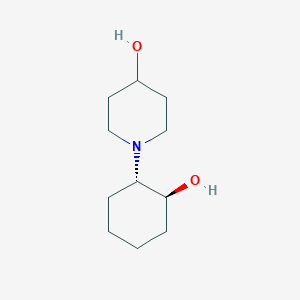
![2-({2-[(3-Chloro-4-isopropoxy-5-methoxybenzyl)amino]ethyl}amino)ethanol](/img/structure/B13354607.png)
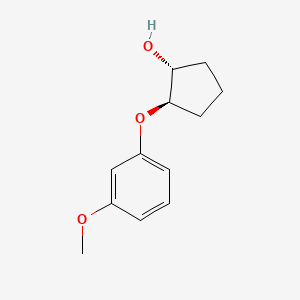
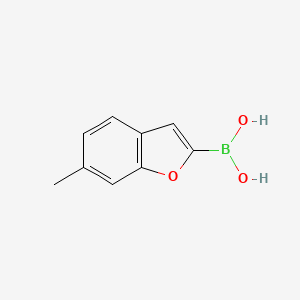
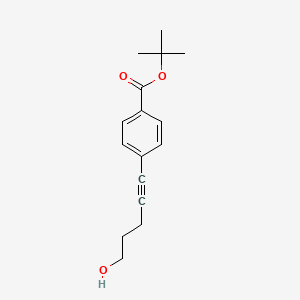
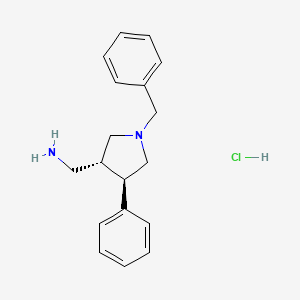
![6'-Amino-5-chloro-3'-methyl-1,2,2',7'-tetrahydro-2-oxospiro(indole-3,4'-pyrazolo[3,4-b]pyridine)-5'-carbonitrile](/img/structure/B13354643.png)
![N-([1,2,4]Triazolo[3,4-b][1,3,4]thiadiazol-6-yl)-2-(methylthio)nicotinamide](/img/structure/B13354646.png)
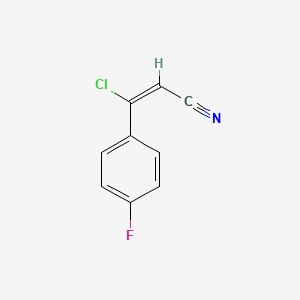
![6-(2,4-Dimethylphenyl)-3-[(methylsulfanyl)methyl][1,2,4]triazolo[3,4-b][1,3,4]thiadiazole](/img/structure/B13354656.png)
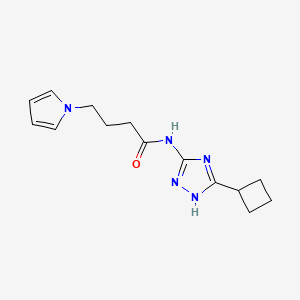
![2-(3-chlorophenyl)-N-[2-(1-cyclohexen-1-yl)ethyl]acetamide](/img/structure/B13354663.png)
